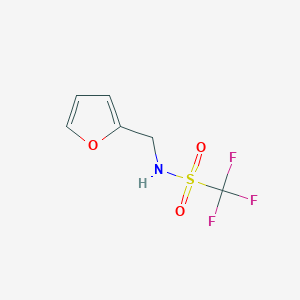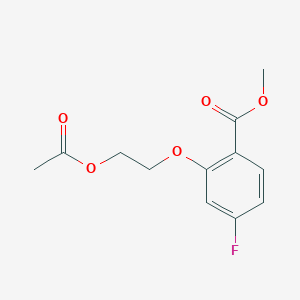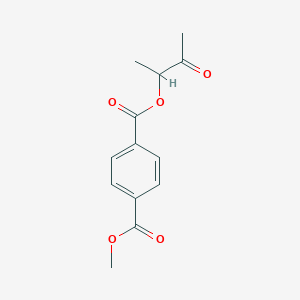
Methyl 3-oxobutan-2-yl terephthalate
Vue d'ensemble
Description
Methyl 3-oxobutan-2-yl terephthalate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and plastics. This particular compound is derived from terephthalic acid, which is widely used in the production of polyethylene terephthalate (PET) plastics and fibers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of terephthalic acid 1-methyl ester 4-(1-methyl-2-oxo-propyl) ester typically involves the esterification of terephthalic acid with methanol and a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves the oxidation of p-xylene to terephthalic acid, followed by esterification with methanol. The process is optimized to maximize yield and purity, often involving continuous distillation and recycling of unreacted materials .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of terephthalic acid and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Terephthalic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Methyl 3-oxobutan-2-yl terephthalate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the production of high-performance polymers and resins.
Mécanisme D'action
The mechanism of action of terephthalic acid 1-methyl ester 4-(1-methyl-2-oxo-propyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release terephthalic acid and methanol, which can then participate in further biochemical reactions. The compound can also act as a plasticizer, modifying the physical properties of polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl terephthalate: Another ester of terephthalic acid, commonly used in the production of PET.
Ethyl levulinate: An ester with similar functional groups but derived from levulinic acid.
Uniqueness
Methyl 3-oxobutan-2-yl terephthalate is unique due to its specific ester configuration, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C13H14O5 |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
1-O-methyl 4-O-(3-oxobutan-2-yl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C13H14O5/c1-8(14)9(2)18-13(16)11-6-4-10(5-7-11)12(15)17-3/h4-7,9H,1-3H3 |
Clé InChI |
QFFNOMDINVCFBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C)OC(=O)C1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

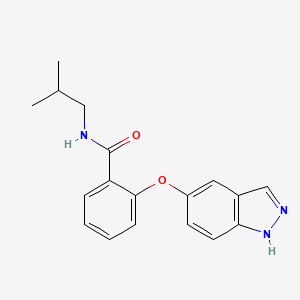
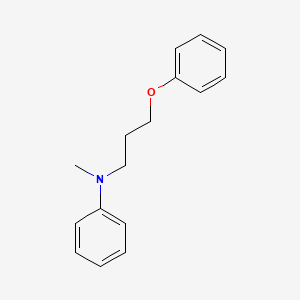
![tert-Butyl 4-(5-amino-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B8369385.png)
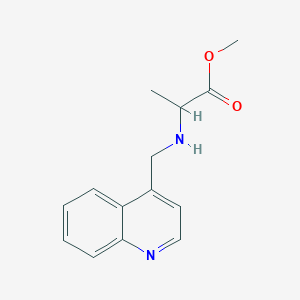

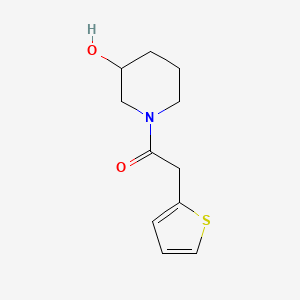
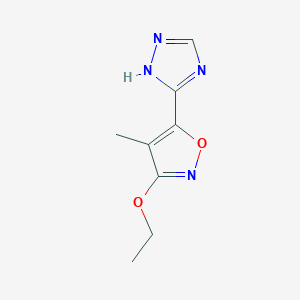

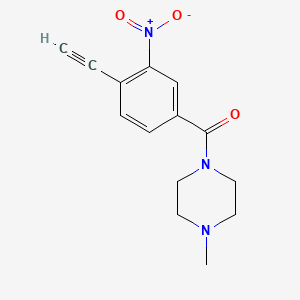
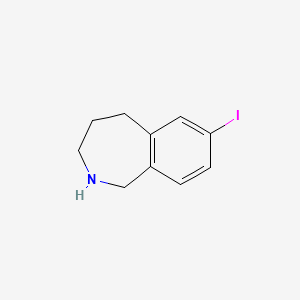
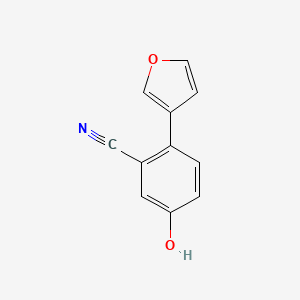
![Imidazo[2,1-b]thiazole-6-carbohydrazide](/img/structure/B8369455.png)
